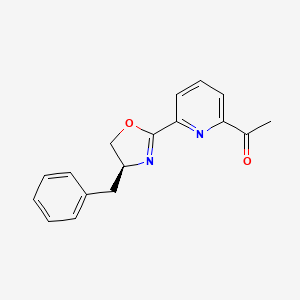
(S)-1-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)ethanone is a complex organic compound that features a pyridine ring substituted with a benzyl group and an oxazoline ring
Métodos De Preparación
The synthesis of (S)-1-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazoline ring followed by the introduction of the benzyl group and the pyridine ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Análisis De Reacciones Químicas
(S)-1-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyl and pyridine rings can undergo substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-1-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-1-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to (S)-1-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)ethanone include other pyridine and oxazoline derivatives. What sets this compound apart is its unique combination of functional groups, which provides distinct chemical and biological properties. Some similar compounds include:
- (S)-1-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)methanol
- (S)-1-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propanone
These compounds share structural similarities but differ in their specific functional groups and resulting properties.
Propiedades
Fórmula molecular |
C17H16N2O2 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
1-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]ethanone |
InChI |
InChI=1S/C17H16N2O2/c1-12(20)15-8-5-9-16(19-15)17-18-14(11-21-17)10-13-6-3-2-4-7-13/h2-9,14H,10-11H2,1H3/t14-/m0/s1 |
Clave InChI |
MJVQARZQTSHTKN-AWEZNQCLSA-N |
SMILES isomérico |
CC(=O)C1=CC=CC(=N1)C2=N[C@H](CO2)CC3=CC=CC=C3 |
SMILES canónico |
CC(=O)C1=CC=CC(=N1)C2=NC(CO2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
![((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine](/img/structure/B12868666.png)
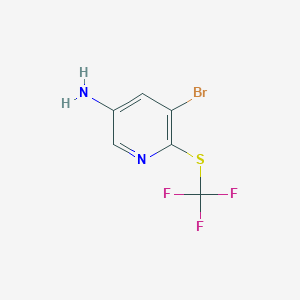
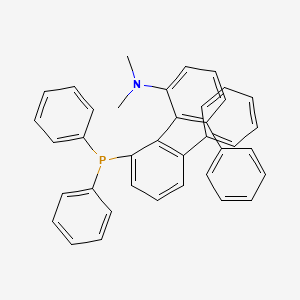
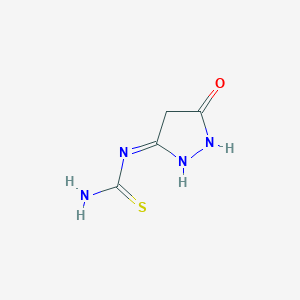

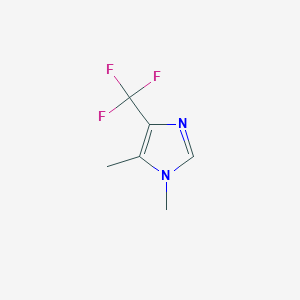
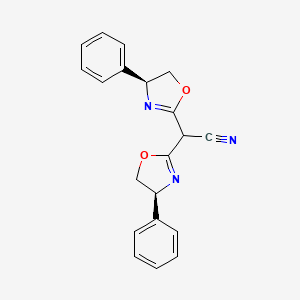
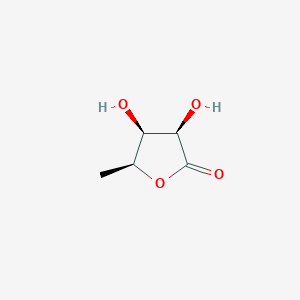
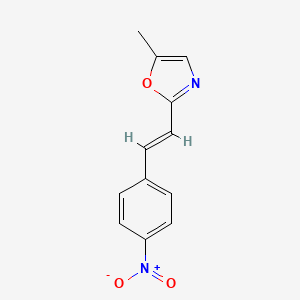
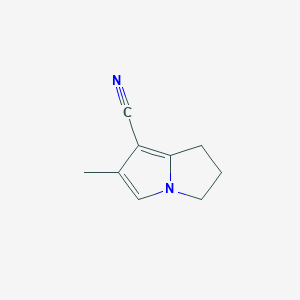
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)


